2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as BMDP and is a research chemical that is used for scientific purposes. BMDP is a potent and selective agonist of the serotonin receptor, which has been shown to have potential applications in the field of medicine and neuroscience.
Mechanism Of Action
BMDP acts as a selective agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This can have a positive effect on mood, appetite, and sleep, which are all regulated by the serotonin system.
Biochemical And Physiological Effects
BMDP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive effect on mood, appetite, and sleep. It has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders.
Advantages And Limitations For Lab Experiments
The advantages of using BMDP in lab experiments include its high affinity for the serotonin receptor, its selectivity for the 5-HT2A receptor, and its potential applications in the field of medicine and neuroscience. However, there are also limitations to using BMDP in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are several future directions for research on BMDP. These include further studies on its potential applications in the treatment of mood disorders, as well as studies on its potential toxicity and side effects. Additionally, there is a need for further research on the mechanism of action of BMDP and its effects on the serotonin system.
Scientific Research Applications
BMDP has been extensively studied for its potential applications in the field of medicine and neuroscience. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. BMDP has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQJBCPAXGZDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360307 | |
Record name | 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
CAS RN |
5328-75-6 | |
Record name | 2-(4-bromo-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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